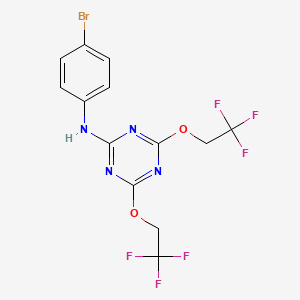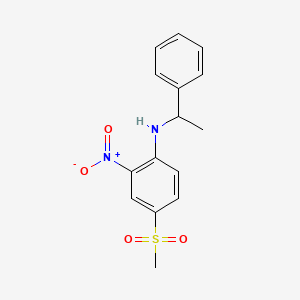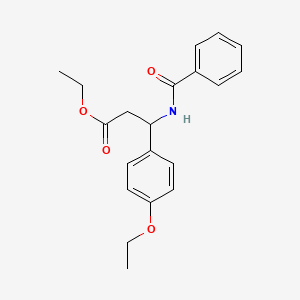![molecular formula C23H28N2O5S B11083332 Ethyl 5-(cyclohexylcarbamoyl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11083332.png)
Ethyl 5-(cyclohexylcarbamoyl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(cyclohexylcarbamoyl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate is a complex organic compound with a mouthful of a name! Let’s break it down:
Ethyl group (C2H5): The compound starts with an ethyl group, which consists of two carbon atoms and five hydrogen atoms. This group provides a hydrophobic (nonpolar) character to the molecule.
Thiophene ring: The core structure contains a thiophene ring, a five-membered aromatic ring with one sulfur atom. Thiophenes are commonly found in natural products and pharmaceuticals.
Carbonyl groups: There are two carbonyl (C=O) groups—one attached to the cyclohexyl group and the other to the 3-methoxyphenyl group. These functional groups play essential roles in chemical reactivity.
Carbamoyl group: The cyclohexyl group is linked to the thiophene ring via a carbamoyl (CONH-) linkage. Carbamoyl groups are often found in drugs and bioactive molecules.
準備方法
Industrial Production:: As of now, there is no large-scale industrial production of Ethyl 5-(cyclohexylcarbamoyl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate. Researchers typically prepare it in the laboratory for specific research purposes.
化学反応の分析
この化合物は、様々な化学反応を起こすことができます。
エステル化: 5-(シクロヘキシルカルバモイル)-2-{[(3-メトキシフェニル)カルボニル]アミノ}-4-メチルチオフェン-3-カルボン酸エチルは、アルコールと反応してエステルを生成することができます。
アミド結合形成: カルバモイル基は、チオフェン環と反応してアミド結合を形成します。
置換反応: この化合物は、様々な位置で求核置換反応を起こす可能性があります。
これらの反応で生成される主な生成物には、エステル、アミド、置換チオフェンなどがあります。
4. 科学研究への応用
医薬品化学: 研究者は、この化合物の誘導体を、潜在的な薬物開発のために探求しています。この化合物のユニークな構造は、治療上の利点をもたらす可能性があります。
材料科学: チオフェン誘導体は、有機太陽電池や発光ダイオードなどの有機エレクトロニクスに用いられています。
生物学的研究: 酵素や受容体などの生体標的との相互作用を調査することで、その生物学的効果に関する洞察を得ることができます。
科学的研究の応用
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development. Its unique structure may offer therapeutic benefits.
Materials Science: Thiophene derivatives find applications in organic electronics, such as organic photovoltaics and light-emitting diodes.
Biological Studies: Investigating its interactions with biological targets (e.g., enzymes, receptors) can provide insights into its biological effects.
作用機序
正確な作用機序は、現在も研究の盛んな分野です。この化合物の構造的特徴は、細胞受容体や酵素との相互作用の可能性を示唆しており、生物学的プロセスに影響を与える可能性があります。
類似化合物との比較
この特定の化合物の直接の類似体は見つかりませんでしたが、他のチオフェン系分子と共通点があります。研究者は、その特性、反応性、生物学的効果を、関連する化合物と比較することができます。
特性
分子式 |
C23H28N2O5S |
|---|---|
分子量 |
444.5 g/mol |
IUPAC名 |
ethyl 5-(cyclohexylcarbamoyl)-2-[(3-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H28N2O5S/c1-4-30-23(28)18-14(2)19(21(27)24-16-10-6-5-7-11-16)31-22(18)25-20(26)15-9-8-12-17(13-15)29-3/h8-9,12-13,16H,4-7,10-11H2,1-3H3,(H,24,27)(H,25,26) |
InChIキー |
NGQCZTJFKBODCM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)C3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N-ethylhydrazinecarboxamide](/img/structure/B11083261.png)


![11-(3-ethoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11083284.png)
![4-(4-Bromophenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B11083286.png)

![N-[1-(4-chlorophenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorobenzamide](/img/structure/B11083292.png)
propanedioate](/img/structure/B11083293.png)
![2-(1H-indol-3-yl)-N-[2-(2-methoxyphenoxy)ethyl]-2-oxoacetamide](/img/structure/B11083298.png)


![N-[2-(biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]-4-(morpholin-4-yl)-3-nitrobenzamide](/img/structure/B11083316.png)
methanone](/img/structure/B11083321.png)
![ethyl (3Z,4Z)-1-(4-chlorophenyl)-2-methyl-4-[(4-methylphenyl)imino]-5-oxo-3-(2-phenylhydrazinylidene)prolinate](/img/structure/B11083326.png)
